4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
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Overview
Description
4,6-Dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the molecular formula C7H4Cl2N2·HCl. It is a derivative of pyrrolo[2,3-b]pyridine, featuring chlorine atoms at the 4th and 6th positions of the pyrrolo[2,3-b]pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the chlorination of pyrrolo[2,3-b]pyridine. The reaction conditions may include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
4,6-Dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its biological activity, including its potential as an inhibitor of certain enzymes or receptors[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... It can be used in biochemical assays to investigate its effects on biological systems.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may be used in the development of new drugs for various diseases.
Industry: In the chemical industry, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism of action can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4,6-Dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can be compared with other similar compounds, such as 4,6-dichloropyridine and 1H-pyrrolo[2,3-b]pyridine[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific chlorine substitution pattern, which can influence its reactivity and biological activity.
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Properties
CAS No. |
2613385-62-7 |
---|---|
Molecular Formula |
C7H7Cl3N2 |
Molecular Weight |
225.5 |
Purity |
95 |
Origin of Product |
United States |
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